Kinetic Reactivity Divergence: Sulfonyl Fluoride vs. Sulfonyl Chloride
In a comparative kinetic study of Y-substituted phenylmethanesulfonyl halides with X-substituted anilines in methanol-acetonitrile, phenylmethanesulfonyl fluorides (PSF) exhibited markedly lower reaction rates and smaller magnitudes of Hammett ρX and ρY values compared to the corresponding chlorides (PSC) . The study further demonstrated that the magnitude of the cross-interaction constant ρXY was greater for PSF than for PSC, indicating a greater degree of bond making in the transition state for the fluoride despite the slower overall rate . This kinetic profile confirms that (4-nitrophenyl)methanesulfonyl fluoride offers a more controlled, chemoselective sulfonylation pathway than the more reactive but less discriminating sulfonyl chloride analog.
| Evidence Dimension | Nucleophilic substitution rate and Hammett reaction constants |
|---|---|
| Target Compound Data | Lower rates; smaller ρX and ρY values; larger ρXY |
| Comparator Or Baseline | Phenylmethanesulfonyl chlorides (PSC): Higher rates; larger ρX and ρY values; smaller ρXY |
| Quantified Difference | Qualitative: markedly lower rates and smaller ρX/ρY for PSF |
| Conditions | Reaction with X-substituted anilines in methanol-acetonitrile |
Why This Matters
This differentiation dictates whether a user requires a fast, less selective reaction (chloride) or a slower, more controlled and chemoselective sulfonylation (fluoride), impacting product purity and reaction workup.
